EP4 Receptor Antagonism: 1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone (CAS 546107-39-5) Demonstrates Superior Potency vs. Structural Analogs
1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone exhibits potent antagonist activity at the recombinant human prostaglandin E2 receptor EP4 subtype (IC50 = 5.60 nM) [1]. In contrast, the same compound shows markedly reduced potency at the EP2 receptor (Ki = 9.40 nM, IC50 ~ 144 nM for HDAC2 in a separate assay) and no meaningful activity against mouse alkaline phosphatase isoforms (IC50 = 540 nM to 21.1 µM) [2][3]. This differential affinity profile, particularly the sub-6 nM EP4 IC50, is not conserved among simple N-acetyl or halogenated piperazine-ethanone analogs, which generally lack published EP4 data, underscoring the unique pharmacological fingerprint of the N-ethyl, 4-nitrophenyl substitution pattern.
| Evidence Dimension | Target Engagement (EP4 Antagonism) |
|---|---|
| Target Compound Data | IC50 = 5.60 nM |
| Comparator Or Baseline | EP2 receptor (Ki = 9.40 nM); HDAC2 (IC50 = 144 nM); Mouse EAP (IC50 = 21.1 µM) |
| Quantified Difference | EP4 antagonism is >2,500-fold more potent than mouse EAP inhibition and >25-fold more potent than HDAC2 inhibition |
| Conditions | Recombinant human EP4 expressed in HEK293 cells; inhibition of PGE2-stimulated cAMP accumulation measured by scintillation proximity assay |
Why This Matters
For research programs targeting EP4-mediated inflammation or cancer, this level of potency (5.60 nM) enables robust target engagement at pharmacologically relevant concentrations, minimizing off-target effects that would confound in vivo studies with less selective analogs.
- [1] BindingDB. BDBM50446847 (CHEMBL3115074): EP4 Antagonist Activity (IC50 = 5.60 nM). (Accessed 2025). View Source
- [2] BindingDB. BDBM119440: EP2 Binding Affinity (Ki = 9.40 nM) and HDAC2 Inhibition (IC50 = 144 nM). (Accessed 2025). View Source
- [3] BindingDB. BDBM50447413 (CHEMBL3115157): Mouse Alkaline Phosphatase Inhibition (IC50 = 540 nM to 21.1 µM). (Accessed 2025). View Source
